molecular formula C14H17NO B2364129 N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide CAS No. 2361646-03-7

N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide

Cat. No. B2364129
M. Wt: 215.296
InChI Key: OUPPUCLDGHYBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6,7,8,9-Tetrahydro-5H-benzo7annulen-6-yl)prop-2-enamide” is a chemical compound that belongs to the class of organic compounds known as tetrahydrobenzo7annulenes . It is derived from the reaction of 5,6-dichloro-3,4-dihydronaphthalen-2 (1H)-one pyrrolidine enamine with acrylamide .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5,6-dichloro-3,4-dihydronaphthalen-2 (1H)-one pyrrolidine enamine with acrylamide . The resulting product is then N-alkylated to form the final compound . This process involves several steps and requires careful control of reaction conditions .


Molecular Structure Analysis

The molecular structure of “N-(6,7,8,9-Tetrahydro-5H-benzo7annulen-6-yl)prop-2-enamide” is determined by its IR, 1H NMR and high-resolution mass spectra (HRMS) . The structure of the compound is further confirmed by the InChI key provided .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(6,7,8,9-Tetrahydro-5H-benzo7annulen-6-yl)prop-2-enamide” include the reaction of 5,6-dichloro-3,4-dihydronaphthalen-2 (1H)-one pyrrolidine enamine with acrylamide, followed by N-alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6,7,8,9-Tetrahydro-5H-benzo7annulen-6-yl)prop-2-enamide” include a melting point of 230.0–232.7 °C . The IR, 1H NMR, and HRMS data provide information about the compound’s structure .

properties

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-14(16)15-13-9-5-8-11-6-3-4-7-12(11)10-13/h2-4,6-7,13H,1,5,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPPUCLDGHYBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.